molecular formula C15H13NO B565663 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one CAS No. 209984-30-5

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Katalognummer: B565663
CAS-Nummer: 209984-30-5
Molekulargewicht: 223.275
InChI-Schlüssel: VLYOZVMUFWIJIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a heterocyclic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a seven-membered ring fused to two benzene rings and a ketone group at the 6th position. The presence of a methyl group at the 5th position further distinguishes it from other dibenzoazepines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobiphenyl and acylating agents.

    Cyclization: The key step in the synthesis is the cyclization of the intermediate to form the seven-membered ring. This can be achieved through various methods, including intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one serves as a vital intermediate in the synthesis of γ-secretase inhibitors, which are promising candidates for Alzheimer's disease treatment. By inhibiting γ-secretase, this compound helps reduce the production of β-amyloid peptides, thus potentially slowing disease progression.

Biological Research

The compound is utilized in studying biological pathways involving heterocyclic compounds. It has been shown to interact with various enzymes and receptors, making it a useful model for investigating reaction mechanisms and biological interactions .

Industrial Applications

In industrial chemistry, this compound is employed in the production of dyes and pigments. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various applications .

Case Study 1: Alzheimer's Disease Research

A study investigated the efficacy of γ-secretase inhibitors derived from this compound in reducing β-amyloid levels in Tg2576 mice models. Results indicated a significant decrease in amyloid plaque formation with continuous treatment over several weeks, suggesting potential therapeutic benefits for Alzheimer's patients .

Treatment GroupPlaque Formation (mm²)Statistical Significance
Control12.5 ± 2.3-
γ-secretase Inhibitor4.2 ± 1.0p < 0.01

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. A comparative study showed that these derivatives significantly reduced cell viability compared to control groups, highlighting their potential as chemotherapeutic agents .

CompoundCell Viability (%)IC50 (µM)
Control100-
Compound A4515
Compound B3010

Wirkmechanismus

The mechanism of action of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 10-Methoxy-5H-dibenzo[b,f]azepine
  • 5-Methyl-5H-dibenzo[b,f]azepine
  • 10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxamide

Uniqueness

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one is unique due to its specific structural features, such as the position of the methyl group and the presence of a ketone group

Biologische Aktivität

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13NO
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 209984-30-5
  • Purity : ≥97% .

This compound has been studied for its role in inhibiting various biological pathways, particularly those related to neurological disorders.

Target Pathways

  • Amyloid Precursor Protein (APP) Processing :
    • This compound is implicated in the inhibition of γ-secretase, an enzyme that cleaves APP into β-amyloid peptides, which are associated with Alzheimer’s disease. By reducing β-amyloid levels, it may help mitigate plaque formation .
  • Potassium Channel Inhibition :
    • Similar compounds have shown the ability to inhibit potassium channels (Kv1.3 and IK-1) in T cells, suggesting potential applications in treating autoimmune diseases by modulating immune responses .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Anti-inflammatory Effects : Inhibition of TNF-alpha production has been observed in related compounds, indicating potential anti-inflammatory properties .
  • Neuroprotective Properties : By modulating β-amyloid production, this compound may offer neuroprotective effects beneficial in neurodegenerative diseases .

In Vitro Studies

  • Cell Line Experiments :
    • Studies using cellular models have indicated that this compound influences cell signaling pathways and gene expression related to neurodegeneration .
  • Enzyme Interaction :
    • The compound has been shown to interact with various enzymes, suggesting a broad spectrum of biochemical effects that could be harnessed for therapeutic purposes .

In Vivo Studies

  • Animal Models :
    • Limited studies have been conducted on the dosage effects in animal models, highlighting a need for further research to establish safety profiles and therapeutic windows .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Amyloid InhibitionReduces β-amyloid levels by inhibiting γ-secretase
Potassium Channel BlockInhibits Kv1.3 and IK-1 channels in T cells
Anti-inflammatoryInhibits TNF-alpha production
NeuroprotectiveProtects against neurodegeneration

Eigenschaften

IUPAC Name

5-methyl-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYOZVMUFWIJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676819
Record name 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209984-30-5
Record name 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.